1-Methyl-4-(pent-3-en-1-yl)benzene
Description
1-Methyl-4-(pent-3-en-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a methyl group at position 1 and a pent-3-en-1-yl group (a five-carbon chain with a double bond starting at the third carbon) at position 3. The pentenyl substituent introduces both steric bulk and unsaturation, which may influence its reactivity, boiling point, and applications in organic synthesis or industrial processes.
Properties
CAS No. |
828-17-1 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-methyl-4-pent-3-enylbenzene |
InChI |
InChI=1S/C12H16/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3-4,7-10H,5-6H2,1-2H3 |
InChI Key |
MUHKIWBIYGOXLC-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-methyl-4-(pent-3-en-1-yl)benzene with structurally related benzenoid compounds, focusing on molecular features, physical properties, and reactivity.
Substituent Chain Length and Unsaturation
- 1-But-3-enyl-4-methylbenzene (CAS 20574-99-6): This analog has a shorter butenyl chain (C₄H₇) instead of pentenyl. The reduced chain length and similar double bond position (C3) result in a lower molecular weight (C₁₁H₁₂ vs.
- 3-Methyl-4-phenyl-1-butene (CAS 6683-51-8) :
A branched alkenyl substituent (C₄H₇) attached to benzene. The branching reduces molecular symmetry compared to the linear pentenyl chain, possibly lowering melting points .
Substituent Electronic Effects
- 1-Methyl-4-(trifluoromethyl)benzene (CAS 6140-17-6): The trifluoromethyl (CF₃) group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. This contrasts with the electron-donating pentenyl group in the target compound, which enhances ring reactivity. The CF₃ group also increases polarity, likely elevating the boiling point relative to non-fluorinated analogs .
- 1-Methyl-4-(1-methylethyl)benzene (p-cymene) :
The isopropyl group (C₃H₇) is electron-donating but fully saturated. Its branched structure reduces steric hindrance compared to the linear pentenyl chain. Mass spectral data (Wiley229.LIB) confirm its distinct fragmentation pattern compared to alkenyl-substituted analogs .
Comparative Data Table
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